molecular formula C14H12BrNO5 B2759455 ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate CAS No. 866155-17-1

ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate

Cat. No.: B2759455
CAS No.: 866155-17-1
M. Wt: 354.156
InChI Key: KCSRVCTUSYOSEE-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate typically involves the following steps:

    Bromination of Chromenone: The starting material, 2H-chromen-2-one, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromo-2H-chromen-2-one.

    Formation of the Carbonyl Compound: The brominated chromenone is then reacted with ethyl chloroformate in the presence of a base like triethylamine to form the corresponding carbonyl compound.

    Amidation: The final step involves the reaction of the carbonyl compound with glycine ethyl ester hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the chromenone ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, potassium permanganate), solvents (e.g., acetone, dichloromethane).

Major Products

    Substitution: Formation of substituted chromenone derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of epoxides or other oxidized derivatives.

Scientific Research Applications

Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate can be compared with other similar compounds, such as:

    6-bromo-2H-chromen-2-one: Lacks the ethyl ester and aminoacetate moieties, resulting in different chemical properties and biological activities.

    Ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Ethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO5/c1-2-20-12(17)7-16-13(18)10-6-8-5-9(15)3-4-11(8)21-14(10)19/h3-6H,2,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSRVCTUSYOSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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